molecular formula C22H10I5NO6 B1201679 N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide CAS No. 86583-16-6

N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide

Cat. No.: B1201679
CAS No.: 86583-16-6
M. Wt: 1018.8 g/mol
InChI Key: PVOYAKOBTALIKT-UHFFFAOYSA-N
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Description

N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide is a chemical compound with the molecular formula C22H10I5NO6 and a molecular weight of 1018.84 g/mol . It is a derivative of erythrosin, a xanthene dye, and contains multiple iodine atoms, making it a highly iodinated compound. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically requires the use of iodine and acetic acid under controlled conditions to ensure the selective iodination of the erythrosin molecule . The final step involves the reaction of the iodinated erythrosin with iodoacetamide to form iodoacetamidoerythrosin .

Industrial Production Methods

Industrial production of iodoacetamidoerythrosin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation can lead to the formation of iodinated quinones, while reduction can produce deiodinated erythrosin derivatives .

Mechanism of Action

The mechanism of action of iodoacetamidoerythrosin involves its interaction with biological molecules through its iodine atoms. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the modification of these molecules. This interaction can affect the function and structure of the target molecules, making it useful for imaging and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide is unique due to its high degree of iodination and the presence of both acetamido and erythrosin moieties. This combination of features makes it particularly useful for applications requiring high iodine content and specific labeling capabilities .

Properties

CAS No.

86583-16-6

Molecular Formula

C22H10I5NO6

Molecular Weight

1018.8 g/mol

IUPAC Name

N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide

InChI

InChI=1S/C22H10I5NO6/c23-6-14(29)28-7-1-2-9-8(3-7)21(32)34-22(9)10-4-12(24)17(30)15(26)19(10)33-20-11(22)5-13(25)18(31)16(20)27/h1-5,30-31H,6H2,(H,28,29)

InChI Key

PVOYAKOBTALIKT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1NC(=O)CI)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CI)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I

Synonyms

erythrosine-5'-iodoacetamide
iodoacetamidoerythrosin

Origin of Product

United States

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